4-(Methoxymethoxy)phenylboronic acid
Overview
Description
4-(Methoxymethoxy)phenylboronic acid is an organic compound with the molecular formula C8H11BO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a methoxymethoxy group at the para position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
4-(Methoxymethoxy)phenylboronic acid is a biochemical reagent
Mode of Action
Boronic acids are known for their ability to form boronate esters with 1,2- and 1,3-diols in aqueous solutions, which is a key feature in their interactions with biological targets .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions , which are widely used in organic synthesis, including the synthesis of biologically active molecules .
Pharmacokinetics
The pharmacokinetic properties of boronic acids can be influenced by their ability to form boronate esters with diols, which can affect their absorption and distribution .
Result of Action
The ability of boronic acids to interact with various biological targets can lead to a wide range of effects, depending on the specific targets and the context of their interaction .
Action Environment
Factors such as ph can influence the formation of boronate esters by boronic acids, which can affect their interactions with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethoxy)phenylboronic acid typically involves the protection of the hydroxyl group of phenol followed by borylation. One common method includes the following steps:
Protection of Phenol: The phenol group is protected by converting it to a methoxymethyl ether using methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH).
Borylation: The protected phenol is then subjected to a borylation reaction using a boron source like bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base such as potassium acetate (KOAc).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of phenol are protected using methoxymethyl chloride and a suitable base.
Catalytic Borylation: The protected phenol is then borylated using industrial-scale palladium-catalyzed processes, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Methoxymethoxy)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form phenol derivatives.
Substitution: The methoxymethoxy group can be substituted under acidic or basic conditions to yield different functionalized phenylboronic acids.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Major Products:
Suzuki-Miyaura Coupling: Biphenyl derivatives.
Oxidation: Phenol derivatives.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
4-(Methoxymethoxy)phenylboronic acid is utilized in numerous scientific research applications:
Chemistry: It is a key reagent in Suzuki-Miyaura coupling reactions, facilitating the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly in the development of protease inhibitors.
Industry: The compound is employed in the manufacture of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
- 4-Methoxyphenylboronic acid
- 4-Hydroxyphenylboronic acid
- 4-Fluorophenylboronic acid
- 4-Cyanophenylboronic acid
Comparison: 4-(Methoxymethoxy)phenylboronic acid is unique due to its methoxymethoxy protecting group, which provides enhanced stability and reactivity in certain chemical reactions compared to other phenylboronic acids. This makes it particularly useful in complex synthetic applications where stability and selectivity are crucial.
Properties
IUPAC Name |
[4-(methoxymethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4/c1-12-6-13-8-4-2-7(3-5-8)9(10)11/h2-5,10-11H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MERYVSUVKVVJMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCOC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376287 | |
Record name | 4-(METHOXYMETHOXY)PHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162662-27-3 | |
Record name | 4-(METHOXYMETHOXY)PHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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